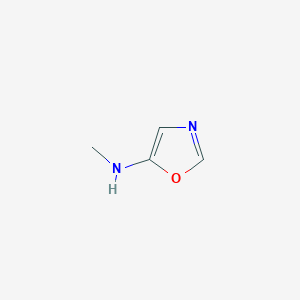
Oxazol-5-YL-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazol-5-YL-methylamine is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazol-5-YL-methylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of amino acids with carboxylic acids in the presence of activating agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in an aqueous solvent . This method allows for the formation of the oxazole ring in a one-pot synthesis.
Industrial Production Methods
Industrial production of this compound often employs catalytic systems to enhance efficiency and yield. Magnetic nanocatalysts have been explored for their stability and ease of separation from reaction mixtures . These catalysts facilitate the synthesis of oxazole derivatives under mild conditions, making the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Oxazol-5-YL-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxazole-5-carboxylic acids, oxazoline derivatives, and substituted oxazoles, which have diverse applications in medicinal chemistry .
Scientific Research Applications
Oxazol-5-YL-methylamine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Oxazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of Oxazol-5-YL-methylamine involves its interaction with specific molecular targets and pathways. For instance, certain oxazole derivatives have been found to inhibit enzymes such as 11β-HSD1, which plays a role in metabolic processes . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Oxazol-5-YL-methylamine include:
Isoxazole: Contains an oxygen and nitrogen atom at positions 1 and 2, respectively.
Oxadiazole: Features two nitrogen atoms and one oxygen atom in a five-membered ring.
Benzoxazole: Contains a fused benzene ring with an oxazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its role as an intermediate in the synthesis of biologically active compounds make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C4H6N2O |
|---|---|
Molecular Weight |
98.10 g/mol |
IUPAC Name |
N-methyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C4H6N2O/c1-5-4-2-6-3-7-4/h2-3,5H,1H3 |
InChI Key |
WRYWNOIBWZGSHQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S)-6-[(5S,7R,10R,13S,14S,17S)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B15146946.png)
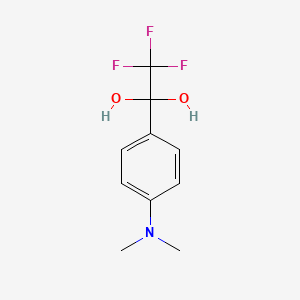

![Methyl 4-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B15146983.png)
![1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B15146984.png)
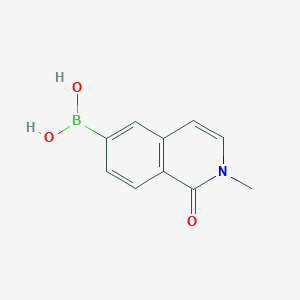
![4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitropyridin-2-one](/img/structure/B15147010.png)
![2-[2-[[15-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15147011.png)

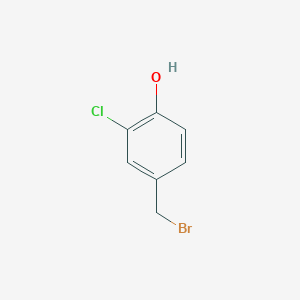
![methyl (1S,2S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate](/img/structure/B15147034.png)
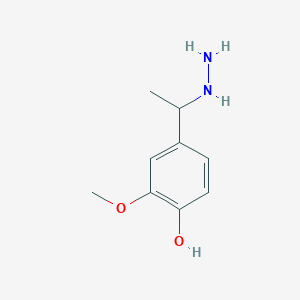
amine](/img/structure/B15147044.png)
![Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate](/img/structure/B15147049.png)
